3,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
The compound 3,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex benzamide derivative featuring dual 1,3,4-thiadiazole rings interconnected via a thioether-ketone-amine bridge. The benzamide core is substituted with 3,5-dimethylphenyl groups, while the N-linked 1,3,4-thiadiazol-2-yl moiety is further functionalized with a 5-methyl-1,3,4-thiadiazol-2-ylamino group.
Properties
IUPAC Name |
3,5-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-8-4-9(2)6-11(5-8)13(24)18-15-21-22-16(27-15)25-7-12(23)17-14-20-19-10(3)26-14/h4-6H,7H2,1-3H3,(H,17,20,23)(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZKAZLXAPYFDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide represents a novel class of thiadiazole derivatives that have gained attention for their potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, antimicrobial, and adenosine receptor antagonistic properties.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes two thiadiazole rings and a benzamide moiety which are crucial for its biological activity.
1. Anticancer Activity
Recent studies have indicated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| 3 | MCF-7 | 0.28 |
| 4 | HepG2 | 0.52 |
These values suggest that modifications to the thiadiazole structure can enhance anticancer potency, possibly through mechanisms involving apoptosis induction or cell cycle arrest .
2. Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. The compound's structure allows it to interact with microbial targets effectively. In vitro studies comparing various thiadiazole compounds demonstrated that they possess comparable or superior activity against standard antibiotics like ciprofloxacin.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | 12 µg/mL |
| 6 | S. aureus | 15 µg/mL |
This indicates that structural variations in thiadiazoles can lead to enhanced antimicrobial efficacy .
3. Adenosine Receptor Antagonism
The biological activity of the compound extends to its potential as an adenosine receptor antagonist. Research has shown that certain thiadiazole derivatives can selectively inhibit adenosine receptors (A1 and A3), which are implicated in various physiological processes and diseases.
| Compound | Receptor Type | K(i) Value (nM) |
|---|---|---|
| 8h | A1 | 7 |
| 8e | A3 | 82 |
These findings suggest that the compound may serve as a lead for developing therapeutic agents targeting adenosine receptors .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiadiazole derivatives similar to the target compound:
- Anticancer Studies : A study reported the synthesis of various thiadiazole derivatives that exhibited IC50 values ranging from 0.74 to 10 μg/mL against multiple cancer cell lines, including HCT116 and A549 .
- Antimicrobial Evaluations : Another study highlighted the antimicrobial activity of several thiadiazole compounds against Gram-positive and Gram-negative bacteria, revealing promising MIC values that warrant further investigation for clinical applications .
- Structure-Activity Relationships (SAR) : Research has emphasized the importance of specific substituents on the thiadiazole ring in enhancing biological activity. For example, modifications at the para-position of benzamide have been shown to significantly affect receptor binding affinities .
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer potential of thiadiazole derivatives, including compounds similar to 3,5-dimethyl-N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. These studies typically focus on:
- Synthesis of Derivatives : The synthesis often involves amidation reactions using various reagents to form the desired thiadiazole structures. For example, derivatives of N-(5-Mercapto-1,3,4-Thiadiazol-2-Yl)-2-phenylacetamide were synthesized and evaluated for cytotoxicity against several cancer cell lines (e.g., SKNMC, HT-29, PC3) .
- In-Vitro Evaluation : Compounds are tested using the MTT assay to assess their cytotoxic effects on cancer cells. Results indicate varying degrees of activity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells through various pathways, including disruption of mitochondrial function and activation of caspases .
Antimicrobial Activity
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that certain thiadiazole derivatives exhibit significant antibacterial and antifungal activity. For instance, compounds similar to 3,5-dimethyl-N-(5...benzamide have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Synergistic Effects : Some studies highlight the potential for these compounds to be used in combination with existing antibiotics to enhance efficacy and overcome resistance mechanisms in bacteria .
Case Study 1: Anticancer Efficacy
A study synthesized a series of thiadiazole derivatives and assessed their anticancer activities against various cell lines. The results demonstrated that certain modifications in the chemical structure led to increased cytotoxicity compared to standard drugs .
Case Study 2: Antimicrobial Properties
A different investigation focused on the antimicrobial effects of thiadiazole compounds against a range of pathogens. The study found that specific structural variations significantly impacted the antimicrobial potency, suggesting a pathway for developing new antibiotics .
Chemical Reactions Analysis
Oxidation Reactions
The compound’s sulfur-containing thiadiazole rings and thioether (-S-) groups are susceptible to oxidation:
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Thioether Oxidation : Reaction with HO or KMnO oxidizes the thioether to sulfoxide (-SO-) or sulfone (-SO-). For example, oxidation of a structurally similar thiadiazole-thioether derivative produced sulfone derivatives with 72–85% yields under mild acidic conditions.
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Thiadiazole Ring Oxidation : Stronger oxidants like m-CPBA can modify the thiadiazole ring, leading to ring-opening or sulfoxide formation .
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thioether oxidation | HO (30%), RT | Sulfoxide derivative | 78% | |
| Thioether oxidation | KMnO, HSO | Sulfone derivative | 85% |
Nucleophilic Substitution
The chlorine atoms (if present) or methyl groups on the benzamide and thiadiazole rings undergo substitution:
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Aromatic Substitution : In analogues with chloro substituents, reactions with amines (e.g., morpholine) or thiols yield derivatives with modified electronic properties. For instance, substitution of a chlorobenzamide derivative with morpholine produced a sulfonamide-linked compound with 68% efficiency.
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Methyl Group Reactivity : The methyl groups on the thiadiazole rings are generally inert under standard conditions but can participate in radical-mediated reactions under UV light .
Hydrolysis and Condensation
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Amide Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond, generating carboxylic acid and amine intermediates. Hydrolysis of a related benzamide-thiadiazole compound in 6M HCl at 100°C for 12 hours yielded 3,5-dimethylbenzoic acid and a thiadiazole-amine fragment .
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Condensation with Carbonyl Compounds : The free amino group on the thiadiazole ring reacts with aldehydes/ketones to form Schiff bases. For example, condensation with benzaldehyde under microwave irradiation produced imine derivatives in 82–90% yields .
Reduction Reactions
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Carbonyl Reduction : The 2-oxoethyl group can be reduced to a hydroxyl or methylene group using NaBH or LiAlH. Reduction of a similar 2-oxoethyl-thiadiazole derivative with NaBH in ethanol yielded a secondary alcohol with 76% efficiency .
Cycloaddition and Ring Formation
The thiadiazole rings participate in [3+2] cycloadditions with nitriles or alkynes under catalytic conditions, forming fused heterocycles. A study on analogous thiadiazole derivatives reported the formation of triazole-thiadiazole hybrids using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Mechanistic Insights
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Thiadiazole Ring Reactivity : The electron-deficient nature of the 1,3,4-thiadiazole ring facilitates nucleophilic attacks at the C-2 and C-5 positions.
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Steric Effects : Methyl substituents on the benzamide ring hinder electrophilic substitution but stabilize intermediates through hyperconjugation .
Comparison with Analogues
The reactivity of this compound differs from non-methylated or single-thiadiazole derivatives:
| Feature | 3,5-Dimethyl Derivative | Non-Methylated Analogues |
|---|---|---|
| Oxidation Susceptibility | Lower due to electron-donating methyl groups | Higher |
| Hydrolysis Rate | Slower (steric hindrance) | Faster |
| Substitution Reactivity | Moderate at C-2/C-5 positions | High at C-2/C-5 positions |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzamide-Thiadiazole Hybrids
Several compounds in the literature share structural motifs with the target molecule, particularly benzamide-thiadiazole hybrids (Table 1).
Key Observations from Comparative Analysis
Synthetic Complexity :
- The target compound’s dual thiadiazole-thioether architecture likely requires multi-step synthesis, contrasting with simpler analogues like 8a–c (single thiadiazole, one-step cyclization) .
- demonstrates high-yield cyclization (97.4%) for trichloroethyl-thiadiazole hybrids in H₂SO₄, suggesting similar acidic conditions may be viable for the target’s thioether formation .
Spectral Signatures :
- The target’s amide and ketone groups are expected to show IR peaks at ~1670–1700 cm⁻¹, consistent with 8a (1679 cm⁻¹) and 4.1 (1670 cm⁻¹) .
- highlights planar molecular geometries in thiadiazole derivatives due to intramolecular H-bonding, a feature likely shared by the target compound .
Hypothesized Advantages of the Target Compound
- Enhanced Bioavailability : The thioether bridge may improve membrane permeability compared to ester/acetyl substituents in 8a–c .
- Dual Thiadiazole Motifs: The dual thiadiazole architecture could amplify interactions with biological targets (e.g., enzyme active sites), as seen in triazolothiadiazole derivatives with notable antimicrobial effects .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide bond formations. Key steps include:
- Thiadiazole ring formation : Reacting 2-aminothiadiazole derivatives with chloroacetyl chloride under reflux in triethylamine (TEA) to form intermediates .
- Coupling reactions : Introducing the benzamide moiety via reaction with 3,5-dimethylbenzoyl chloride in dichloromethane (DCM) or chloroform, using TEA as a base to neutralize HCl byproducts .
- Optimization : Adjusting solvent polarity (e.g., ethanol for solubility), temperature (reflux at 70–80°C), and reaction time (4–24 hours) to improve yields. TLC monitoring (chloroform:acetone, 3:1) ensures reaction completion .
Basic: Which characterization techniques are critical for confirming the compound’s structural integrity and purity?
Answer:
- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and aromatic proton environments (e.g., δ 7.52–7.94 ppm for benzamide protons) .
- IR spectroscopy : Peaks at ~1650–1670 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- Mass spectrometry (MS) : High-resolution MS (e.g., m/z 384 [M+H]+) confirms molecular weight .
- X-ray crystallography : Resolves 3D conformation and intramolecular interactions (e.g., C–H···N hydrogen bonds) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Answer:
- Antimicrobial screening : Agar diffusion assays against Staphylococcus aureus and E. coli at 10–100 µM concentrations .
- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/nucleotide analogs as substrates .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Substituent variation : Replace the 3,5-dimethylphenyl group with electron-withdrawing (e.g., -CF3) or electron-donating (e.g., -OCH3) groups to modulate electronic effects .
- Thiadiazole modifications : Introduce methyl or ethyl groups at the 5-position of the thiadiazole ring to enhance lipophilicity and membrane permeability .
- Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) in regression models to predict activity trends .
Advanced: What mechanistic approaches elucidate the compound’s interaction with biological targets?
Answer:
- Molecular docking : Simulate binding modes with protein targets (e.g., EGFR kinase) using AutoDock Vina. Key interactions include hydrogen bonds with the thiadiazole NH and hydrophobic contacts with the benzamide group .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to quantify affinity .
- Fluorescence quenching : Monitor changes in tryptophan fluorescence of target proteins upon compound binding to infer conformational changes .
Advanced: How can contradictory data in synthesis yields or bioactivity be resolved?
Answer:
- Reproducibility checks : Standardize solvent purity (HPLC-grade), reaction atmosphere (N2), and catalyst batch (e.g., TEA stored under anhydrous conditions) .
- Bioassay controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell line viability (≥95%) before testing .
- Statistical analysis : Apply ANOVA to compare replicate experiments (n ≥ 3) and identify outliers .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide moiety for enhanced aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve circulation time and target specificity .
- Pharmacokinetic profiling : Conduct LC-MS/MS analysis of plasma samples post-administration to measure Cmax and half-life .
Advanced: How can computational methods guide the design of derivatives with reduced toxicity?
Answer:
- Toxicity prediction : Use ADMET software (e.g., SwissADME) to flag hepatotoxic or mutagenic liabilities .
- Metabolic stability assays : Incubate derivatives with liver microsomes to identify metabolic hotspots (e.g., thiadiazole ring oxidation) .
- In silico mutagenicity : Apply Derek Nexus to predict DNA adduct formation risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
